molecular formula C5H4ClFN2S B1356920 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine CAS No. 6096-45-3

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Cat. No.: B1356920
CAS No.: 6096-45-3
M. Wt: 178.62 g/mol
InChI Key: UQWYZGXKPJZPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2S and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-fluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYZGXKPJZPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577162
Record name 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6096-45-3
Record name 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Reagent Profile: 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

[1]

Abstract

This technical guide provides a comprehensive analysis of This compound (CAS 6096-45-3) , a high-value heterocyclic building block in medicinal chemistry. Characterized by its trifunctional core—a reactive C4-chloride, a metabolically stable C5-fluorine, and a modifiable C2-thiomethyl group—this scaffold serves as a linchpin in the synthesis of kinase inhibitors, nucleotide analogs, and agrochemicals. This document details its synthesis, chemoselective reactivity profiles, and application in sequential nucleophilic aromatic substitutions (

Introduction & Structural Significance[2][3][4]

In the optimization of small molecule therapeutics, the pyrimidine ring is a privileged scaffold.[2] The This compound derivative distinguishes itself through a distinct electronic landscape that facilitates "programmed" functionalization.

Core Features
  • C4-Chloride: The primary electrophilic site. Activated by the ring nitrogens and the inductive electron-withdrawal of the adjacent C5-fluorine, it undergoes rapid

    
     with amines, alkoxides, and thiolates.
    
  • C5-Fluorine: A bioisostere of hydrogen that blocks metabolic oxidation at the 5-position, modulates the pKa of the ring system, and induces favorable dipole interactions within protein binding pockets.

  • C2-Methylsulfanyl (SMe): A latent electrophile. It is stable during C4-functionalization but can be activated via oxidation (to sulfoxide/sulfone) to serve as a secondary leaving group, allowing for the construction of non-symmetrical 2,4-disubstituted pyrimidines.

Chemical Properties & Specifications

PropertySpecification
CAS Number 6096-45-3
IUPAC Name This compound
Synonyms 4-Chloro-5-fluoro-2-methylthiopyrimidine
Molecular Formula

Molecular Weight 178.62 g/mol
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Storage Inert atmosphere (

/Ar), 2–8°C. Moisture sensitive.

Synthesis Pathway

The industrial and laboratory-scale preparation of CAS 6096-45-3 typically proceeds via a two-step sequence starting from 5-fluoro-2-thiouracil .

Step 1: Regioselective S-Methylation

The sulfur atom in 2-thiouracil is a softer nucleophile than the ring nitrogens, allowing for selective alkylation using methyl iodide (MeI) under mild basic conditions.

Step 2: Deoxychlorination

The resulting intermediate, 5-fluoro-2-(methylthio)pyrimidin-4(3H)-one, is treated with phosphoryl chloride (

Visualization: Synthesis Workflow

SynthesisSM5-Fluoro-2-thiouracil(Starting Material)Step1S-Methylation(MeI, NaOH, H2O/EtOH)SM->Step1IntIntermediate:5-Fluoro-2-(methylthio)pyrimidin-4(3H)-oneStep1->Int Regioselective AlkylationStep2Deoxychlorination(POCl3, PhNEt2, Heat)Int->Step2ProdTarget Product:This compound(CAS 6096-45-3)Step2->Prod Cl/OH Exchange

Caption: Two-step synthesis of this compound from 5-fluoro-2-thiouracil.

Reactivity Profile: The "Programmed" Scaffold

The power of this reagent lies in the differential reactivity of the C4 and C2 positions. This allows chemists to sequentially install two different nucleophiles without cross-reactivity.

Phase 1: C4-Displacement ( )

The C4-Cl bond is significantly more labile than the C2-SMe group.

  • Nucleophiles: Primary/secondary amines, anilines, phenols.

  • Conditions: Mild base (

    
    , DIPEA), polar solvent (THF, EtOH, DMF), RT to 60°C.
    
  • Outcome: Formation of 4-substituted-5-fluoro-2-(methylthio)pyrimidines.[1][3]

Phase 2: Activation of C2

The C2-SMe group is generally inert to direct displacement by amines. To functionalize C2, the sulfur must be oxidized to a sulfoxide (



  • Oxidants: m-CPBA (DCM, 0°C) or Oxone (aqueous MeOH).

  • Subsequent Reaction: The oxidized intermediate undergoes a second

    
     with a new nucleophile to yield the final 2,4-disubstituted product.
    
Visualization: Chemoselective Functionalization

ReactivityCoreThis compound(CAS 6096-45-3)Phase1Phase 1: C4-Selective SnAr(Nucleophile: R1-NH2)Core->Phase1 High Reactivity (Cl)Int1Intermediate A:4-Amino-5-fluoro-2-(methylthio)pyrimidinePhase1->Int1Phase2_OxPhase 2a: Activation(Oxidation: mCPBA)Int1->Phase2_Ox SMe is stable to aminesInt2Activated Intermediate:4-Amino-5-fluoro-2-(methylsulfonyl)pyrimidinePhase2_Ox->Int2 SMe -> SO2MePhase2_SubPhase 2b: C2-Displacement(Nucleophile: R2-NH2)Int2->Phase2_Sub High Reactivity (SO2Me)FinalFinal Scaffold:2,4-Diamino-5-fluoropyrimidinePhase2_Sub->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C4-Cl and C2-SMe.

Experimental Protocol: Representative C4-Amination

Objective: Synthesis of N-benzyl-5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine via

Materials
  • This compound (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Methodology
  • Preparation: Charge a round-bottom flask with this compound (1.0 g, 5.6 mmol) and anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C. Add DIPEA (1.46 mL, 8.4 mmol) followed by the dropwise addition of benzylamine (0.67 mL, 6.16 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[4] The starting material (Cl) should disappear, replaced by a more polar product spot.

  • Work-up: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (0–20% EtOAc in Hexanes) to yield the title compound.
    

Note on Causality: The reaction is run at 0°C initially to prevent potential double-addition or side reactions, although the C2-SMe is relatively stable. DIPEA scavenges the HCl generated, driving the equilibrium forward.

Applications in Drug Discovery[6]

Kinase Inhibitors

The 2,4-diaminopyrimidine motif is a classic pharmacophore in kinase inhibition (e.g., focal adhesion kinase (FAK), EGFR). The 5-fluoro group often enhances potency by occupying small hydrophobic pockets and protecting the scaffold from oxidative metabolism at the otherwise reactive C5 position.

Nucleoside Analogs

This scaffold serves as a non-sugar base mimic. By displacing the C4-chloride with complex amines or coupling via metal-catalyzed cross-couplings (Suzuki/Stille), researchers can generate novel antimetabolites that interfere with DNA/RNA synthesis.

PROTAC Linkers

The stability of the C2-SMe group allows the C4 position to be attached to an E3 ligase ligand (e.g., Cereblon binder). Subsequent activation of the C2 position allows for the "click" attachment of a linker and warhead, facilitating the modular assembly of PROTACs.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Sensitizer: Like many halogenated pyrimidines, it may act as a skin sensitizer.

  • Odor: The methylsulfanyl group can degrade to release methanethiol, which has a potent, disagreeable odor (rotten cabbage). All reactions should be performed in a well-ventilated fume hood.

  • Waste: Aqueous waste streams containing sulfide/mercaptan byproducts should be treated with bleach (hypochlorite) prior to disposal to oxidize odorous sulfur species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15709298, 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. Retrieved January 31, 2026 from [Link]

  • Vander Hoydonck, P., et al. (2000).Synthesis and antiviral activity of some new 2,4,6-trisubstituted pyrimidines. Antiviral Chemistry & Chemotherapy. (Contextual grounding for pyrimidine synthesis reactivity).

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

[1]

Executive Summary & Core Identity

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS: 6096-45-3 ) serves as a critical fluorinated scaffold in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antifungal agents (e.g., Voriconazole analogs).[1] Its utility stems from its "chemically orthogonal" electrophilic sites: a highly reactive chloride at C4, a latent leaving group (thiomethyl) at C2, and a metabolically stable fluorine atom at C5.[1]

This guide provides a definitive technical profile for researchers utilizing this intermediate, focusing on accurate molecular weight characterization, regioselective functionalization, and synthetic protocols.[1]

Physicochemical Identity Card
ParameterValueTechnical Note
Molecular Formula C₅H₄ClFN₂S
Average Molecular Weight 178.62 g/mol Used for stoichiometric calculations (yields).[1]
Monoisotopic Mass 177.9768 g/mol Used for High-Res Mass Spectrometry (HRMS).[1]
Exact Mass 177.98 g/mol
Appearance White to light yellow solidLow melting point (~35–40°C); may appear as a semi-solid if impure.[1]
Solubility DMSO, DMF, DCM, MeOHPoorly soluble in water; prone to hydrolysis at C4.[1]
Storage 2–8°C, Inert AtmosphereMoisture sensitive.[1] Hydrolysis yields the inactive 4-hydroxy derivative.[1]

Mass Spectrometry & Isotopic Analysis

For analytical validation, the molecular weight must be interpreted through the lens of chlorine isotopologues. A simple "178.6" peak search in MS is insufficient for rigorous identification.[1]

The Chlorine Signature

Due to the natural abundance of Chlorine isotopes (


3:1 intensity ratio
  • M Peak (

    
    ):  ~178.0 m/z (100% Relative Intensity)[1]
    
  • M+2 Peak (

    
    ):  ~180.0 m/z (~33% Relative Intensity)
    

Analyst Note: Absence of this 3:1 doublet indicates either hydrolysis (loss of Cl, M-35+17 = 160 m/z for -OH) or incorrect synthesis.[1]

Structural Reactivity & Regioselectivity

The molecule functions as a "electrophilic ladder," allowing sequential functionalization.[1]

  • C4-Position (Primary Electrophile): The chlorine atom is the most reactive site for Nucleophilic Aromatic Substitution (

    
    ).[1] It is activated by the adjacent ring nitrogens and the inductive electron-withdrawing effect of the C5-Fluorine.[1]
    
  • C2-Position (Latent Electrophile): The methylsulfanyl (-SMe) group is a poor leaving group initially.[1] However, it prevents nucleophilic attack at C2 during C4-substitution.[1] Post-C4 functionalization, the -SMe group can be "switched on" by oxidation to a sulfone (

    
    ) or sulfoxide (
    
    
    ), making it highly susceptible to displacement.[1]
  • C5-Position (Modulator): The fluorine atom is generally non-reactive to substitution but critically lowers the LUMO energy of the ring, increasing the rate of reaction at C4 compared to non-fluorinated analogs.

Diagram 1: Reactivity Hierarchy & Electronic Map

ReactivityMapCore4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidineC4C4-Cl Site(Primary Electrophile)Reactive to Amines/AlkoxidesCore->C4C2C2-SMe Site(Latent Electrophile)Requires Oxidation to ActivateCore->C2C5C5-F Site(Electronic Modulator)Increases C4 ReactivityMetabolic StabilityCore->C5SNAr DisplacementSNAr DisplacementC4->SNAr DisplacementFast (RT to 60°C)Oxidation (mCPBA)Oxidation (mCPBA)C2->Oxidation (mCPBA)Step 2 Activation

Figure 1: Electrophilic hierarchy of the scaffold. Red indicates the site of initial nucleophilic attack.

Synthetic Workflows

Workflow A: Synthesis of the Core Scaffold

If the material is not purchased, it can be synthesized via cyclization of S-methylisothiourea.

  • Cyclization:

    • Reagents: S-methylisothiourea sulfate + Ethyl 2-fluoro-3-oxopropanoate (or equivalent fluorinated beta-keto ester).[1]

    • Conditions: NaOEt/EtOH, Reflux, 4-6h.[1]

    • Intermediate: 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one (Tautomerizes to the enol).[1]

  • Chlorination:

    • Reagents:

      
       (Phosphorus oxychloride).[1][2][3][4][5]
      
    • Catalyst: N,N-Dimethylaniline or catalytic DMF.[1]

    • Conditions: Reflux (approx. 100-110°C), 2-4h.

    • Workup: Quench carefully on ice (Exothermic!). Extract with DCM.

Workflow B: Regioselective Functionalization ( )

This protocol describes the displacement of the C4-Cl with a primary amine, the most common application in drug discovery.

Protocol:

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous THF or DMF (0.2 M).

  • Addition: Add 1.1 eq of the amine nucleophile (

    
    ) and 2.0 eq of base (DIPEA or 
    
    
    ).
  • Reaction: Stir at Room Temperature (RT).

    • Note: Due to the activating Fluorine, heating is often unnecessary and may promote side reactions at C2. If reaction is sluggish, heat to 50°C.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Cl isotope pattern (178/180) and appearance of the product mass.

  • Workup: Dilute with water, extract with EtOAc.

Diagram 2: Synthetic Logic Flow

SynthesisFlowStartPrecursors:S-methylisothiourea +Ethyl 2-fluoro-3-oxopropanoateInterIntermediate:5-Fluoro-2-(methylsulfanyl)pyrimidin-4-olStart->InterCyclization (NaOEt)TargetTARGET SCAFFOLD:4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidineInter->TargetChlorination (POCl3)Prod1Product A (C4 Substituted):4-Amino-5-fluoro-2-(methylsulfanyl)pyrimidineTarget->Prod1SNAr (Amine, RT)Displaces ClOxidActivated Sulfone:4-Amino-5-fluoro-2-(methylsulfonyl)pyrimidineProd1->OxidOxidation (mCPBA)Activates C2FinalFinal Drug Candidate(C2 & C4 Substituted)Oxid->FinalSNAr (2nd Nucleophile)Displaces SO2Me

Figure 2: Step-wise synthetic pathway from raw materials to bis-substituted drug candidate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15709298, 4-Chloro-5-fluoro-2-(methylthio)pyrimidine.[1] Retrieved from [Link][1]

  • Organic Syntheses. General procedure for S-methylisothiourea cyclization. Coll. Vol. 2, p. 411.[1] Retrieved from [Link][1]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent for hydroxypyrimidines.[1] Retrieved from [Link][1]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Core

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of complex bioactive molecules. The unique substitution pattern—a reactive chloro group for nucleophilic displacement, a fluoro group to modulate electronic properties and metabolic stability, and a methylsulfanyl group that can be retained or further modified—makes it a valuable synthon for introducing the pyrimidine scaffold into drug candidates. This guide provides a comprehensive overview of a practical and efficient synthetic route to this key intermediate, grounded in established chemical principles and supported by relevant literature. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights to ensure reproducibility and scalability.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing from a readily available starting material. The core pyrimidine ring can be constructed, followed by the sequential introduction of the desired functional groups. Our proposed synthetic pathway begins with the commercially available 2-thiobarbituric acid, which undergoes methylation, chlorination, and subsequent fluorination to yield the final product. This strategy is designed to maximize efficiency and control over the regioselectivity of each step.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from the formation of a key dichlorinated intermediate.

Synthetic_Workflow cluster_0 Step 1: Methylation & Chlorination cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Regioselective Monodechlorination A 2-Thiobarbituric Acid B 2-(Methylsulfanyl)pyrimidine-4,6-diol A->B (CH₃)₂SO₄, NaOH C 4,6-Dichloro-2-(methylsulfanyl)pyrimidine B->C POCl₃ D 4,6-Dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine C->D Selectfluor® E This compound D->E Na₂SO₃ (aq)

Caption: A three-step synthetic route to this compound.

Part 1: Synthesis of the Dichlorinated Intermediate

The initial phase of the synthesis focuses on the preparation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine, a crucial intermediate that sets the stage for the subsequent fluorination and selective dechlorination steps.

Step 1.1: S-Methylation of 2-Thiobarbituric Acid

The synthesis commences with the S-methylation of 2-thiobarbituric acid. This reaction proceeds smoothly using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base to deprotonate the thiol tautomer.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the thiolate anion on the methyl group of dimethyl sulfate. The basic conditions favor the formation of the more nucleophilic thiolate.

Experimental Protocol:

  • To a stirred solution of 2-thiobarbituric acid (1 equivalent) in aqueous sodium hydroxide (2.5 equivalents) at 0-5 °C, add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4, inducing the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-(methylsulfanyl)pyrimidine-4,6-diol.

Step 1.2: Chlorination of 2-(Methylsulfanyl)pyrimidine-4,6-diol

The diol intermediate is then converted to the corresponding dichloro derivative using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2] This transformation is a critical step, as the chloro groups serve as leaving groups in subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful and cost-effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction is often performed neat or in the presence of a high-boiling solvent. The addition of a tertiary amine base, such as N,N-dimethylaniline, can catalyze the reaction and neutralize the HCl generated.[1]

Experimental Protocol:

  • Carefully add 2-(methylsulfanyl)pyrimidine-4,6-diol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) at room temperature.

  • Add N,N-dimethylaniline (0.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4,6-dichloro-2-(methylsulfanyl)pyrimidine, which can be purified by column chromatography or recrystallization.[3][4][5]

Data Summary for Intermediate Synthesis:

CompoundStarting MaterialReagentsYield (%)Purity (%)
2-(Methylsulfanyl)pyrimidine-4,6-diol2-Thiobarbituric Acid(CH₃)₂SO₄, NaOH85-95>95
4,6-Dichloro-2-(methylsulfanyl)pyrimidine2-(Methylsulfanyl)pyrimidine-4,6-diolPOCl₃, N,N-dimethylaniline75-85>98 (after purification)

Part 2: Introduction of the Fluoro Group

The second phase of the synthesis involves the selective introduction of a fluorine atom at the C5 position of the pyrimidine ring.

Step 2.1: Electrophilic Fluorination

The fluorination of the electron-rich pyrimidine ring is achieved using an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice for this transformation due to its efficiency and relatively safe handling characteristics compared to other fluorinating agents.[6]

Mechanistic Insights: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating methylsulfanyl group and the nitrogen atoms of the pyrimidine ring activate the C5 position towards electrophilic attack by the "F+" source.

Fluorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Intermediate [Sigma Complex] Fluorinated_Product Fluorinated_Product Intermediate->Fluorinated_Product - H⁺ Dichloropyrimidine Dichloropyrimidine Dichloropyrimidine->Intermediate + F⁺ (from Selectfluor®)

Caption: Simplified mechanism of electrophilic fluorination at the C5 position.

Experimental Protocol:

  • Dissolve 4,6-dichloro-2-(methylsulfanyl)pyrimidine (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane, at room temperature.

  • Add Selectfluor® (1.1-1.2 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine.

Data Summary for Fluorination:

CompoundStarting MaterialReagentsYield (%)Purity (%)
4,6-Dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine4,6-Dichloro-2-(methylsulfanyl)pyrimidineSelectfluor®60-75>97 (after purification)

Part 3: Regioselective Monodechlorination

The final step of the synthesis is the selective removal of one of the chloro groups to yield the target molecule. The reactivity of the chloro groups at the C4 and C6 positions is influenced by the electronic effects of the other substituents on the pyrimidine ring. In many cases, these positions exhibit similar reactivity, making selective reactions challenging.[7][8][9] However, a controlled reduction can achieve the desired monodechlorination.

Step 3.1: Selective Reduction

A mild reducing agent is required to selectively remove one chloro group while leaving the other intact. Aqueous sodium sulfite is an effective reagent for this purpose.

Rationale for Reagent Selection: Sodium sulfite in an aqueous medium provides a source of nucleophilic sulfite ions that can displace a chloride. The resulting sulfonate is then hydrolyzed, leading to the replacement of the chloro group with a hydrogen atom. The reaction conditions can be tuned to favor monodechlorination.

Experimental Protocol:

  • Suspend 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine (1 equivalent) in a mixture of an organic solvent (e.g., toluene) and water.

  • Add an aqueous solution of sodium sulfite (1.5-2.0 equivalents) and a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 equivalents).

  • Heat the mixture to 50-60 °C and stir vigorously for 6-8 hours.

  • Monitor the reaction by GC to follow the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation under reduced pressure to afford this compound.

Final Product Characterization Data (Expected):

PropertyValue
Molecular FormulaC₅H₄ClFN₂S
Molecular Weight178.61 g/mol
AppearanceColorless to pale yellow solid or oil
¹H NMR (CDCl₃)δ ~8.4 (s, 1H), δ ~2.6 (s, 3H)
¹⁹F NMR (CDCl₃)Expected singlet in the typical range for aryl fluorides
Mass Spectrum (EI)m/z 178 (M⁺), 180 (M⁺+2)

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound, a key intermediate for the synthesis of novel therapeutic agents and agrochemicals. The methodology relies on well-established chemical transformations, and the provided protocols are designed to be self-validating through careful monitoring and purification. Further optimization of reaction conditions, particularly for the selective monodechlorination step, could lead to improved yields and reduced waste, enhancing the overall efficiency of the process. The availability of this versatile building block will undoubtedly facilitate the discovery and development of new chemical entities with enhanced biological activity.

References

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ChemBK. (2024). Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Request for Quotation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]

  • ACS Publications. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]

  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • ORBi. (2019). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • PubMed. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold," a foundational structure upon which a multitude of therapeutic agents have been built. From the fundamental building blocks of life, DNA and RNA, to a burgeoning portfolio of FDA-approved drugs, the pyrimidine core is a recurring motif in molecules that combat a wide spectrum of human diseases.[1][2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the multifaceted role of pyrimidine scaffolds, exploring their synthesis, diverse biological activities, and profound impact on contemporary drug discovery.

The Enduring Appeal of the Pyrimidine Core: A Structural Perspective

The prevalence of the pyrimidine scaffold in medicinal chemistry is not coincidental. Its unique physicochemical attributes make it an ideal framework for designing molecules with targeted biological activity.[5][6] The two nitrogen atoms within the ring act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.[6][7] Furthermore, the pyrimidine ring can serve as a bioisostere for a phenyl group, offering a means to modulate pharmacokinetic properties and enhance target engagement.[5][6] This synthetic versatility allows for the creation of vast chemical libraries with diverse functionalities, significantly increasing the probability of identifying novel therapeutic leads.[7][8]

A Pharmacopeia of Biological Activities

The therapeutic applications of pyrimidine derivatives are remarkably broad, spanning a wide array of diseases. This versatility stems from the ability of the pyrimidine core to be functionalized in a manner that allows for precise interactions with a multitude of biological targets.[1][2][9]

Anticancer Agents: Targeting the Machinery of Malignancy

The fight against cancer has been a major arena for the application of pyrimidine-based drugs.[10][11][12] These compounds exert their anticancer effects through various mechanisms, most notably as kinase inhibitors and antimetabolites.[10][13]

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[13] Pyrimidine scaffolds have proven to be exceptionally effective as "hinge-binding" motifs in kinase inhibitors, with the nitrogen atoms forming key hydrogen bonds in the ATP-binding pocket of the enzyme.[14][15] This has led to the development of numerous targeted therapies. The fused pyrimidine scaffold, pyrazolo[3,4-d]pyrimidine, is a prominent example, serving as the core of the FDA-approved BTK inhibitor, ibrutinib.[16][17]

Antimetabolites: Pyrimidine analogs can mimic endogenous pyrimidines, thereby interfering with the synthesis of nucleic acids and disrupting the proliferation of rapidly dividing cancer cells.[18] A classic example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for decades, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[10]

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[5][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12][19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12] Include appropriate controls (untreated cells, vehicle control).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.[12][19]

  • Solubilization: Gently discard the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 540 and 595 nm using a microplate reader.[12][19]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Agents: Disrupting Viral Replication

Pyrimidine nucleoside analogs have been instrumental in the development of antiviral therapies.[18][20] These compounds act as chain terminators during viral DNA or RNA synthesis, effectively halting viral replication.[18] Notable examples include:

  • Lamivudine: Used in the treatment of HIV and hepatitis B.[18]

  • Zidovudine (AZT): A cornerstone of early HIV combination therapies.[12]

More recent research has also explored non-nucleoside pyrimidine derivatives as potent antiviral agents against a range of viruses, including influenza, hepatitis C, and human cytomegalovirus.[21]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the "gold standard" for determining the in vitro efficacy of antiviral compounds.[2]

Principle: This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Grow a confluent monolayer of host cells in a multi-well plate.[8]

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the pyrimidine test compound.

  • Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[8]

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Antimicrobial Agents: Combating Bacterial and Fungal Infections

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area. They exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action of many antimicrobial pyrimidines involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase.

Experimental Protocol: Evaluating Antimicrobial Activity by Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrimidine test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Synthesis of Pyrimidine Scaffolds: Building the Core

The synthetic accessibility of the pyrimidine ring is a key reason for its widespread use in drug discovery.[6] Numerous methods exist for its construction, with the Biginelli reaction being a classic and efficient one-pot, three-component synthesis.[13][18]

Key Synthetic Approaches
  • Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[13]

  • Condensation of 1,3-Dicarbonyl Compounds with Amidines: A common method for synthesizing 2-substituted pyrimidines.

  • From Malononitrile: A versatile starting material for the construction of various pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol describes a common method for the synthesis of a fundamental pyrimidine building block.[1][10]

Materials:

  • Guanidine hydrochloride

  • Dimethyl malonate

  • Sodium methoxide solution in methanol

  • 10% Hydrochloric acid

  • Water

  • Ethanol

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask containing guanidine hydrochloride in methanol, add a freshly prepared solution of sodium methoxide in methanol and stir.[1]

  • Addition of Malonate: Slowly add dimethyl malonate to the reaction mixture.[1]

  • Reflux: Heat the mixture under reflux for 2-3 hours.[1]

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain a solid residue.[1]

  • Precipitation: Dissolve the solid in a minimum amount of water and adjust the pH to 6 with 10% HCl to precipitate the product.[1]

  • Purification: Filter the precipitate and wash with distilled water and ethanol to obtain pure 2-amino-4,6-dihydroxypyrimidine.[1]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[2][4] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For instance, in the context of kinase inhibitors, specific substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring can significantly influence potency and selectivity.[14][15]

The future of pyrimidine-based drug discovery lies in the continued exploration of novel chemical space and the application of modern drug design strategies. The development of dual-target inhibitors and compounds with improved pharmacokinetic profiles will be key areas of focus.[13]

Data and Diagrams

Table 1: Representative FDA-Approved Drugs Featuring a Pyrimidine Scaffold
Drug NameTherapeutic AreaMechanism of Action
Imatinib OncologyTyrosine Kinase Inhibitor
5-Fluorouracil OncologyAntimetabolite
Rosuvastatin CardiovascularHMG-CoA Reductase Inhibitor
Lamivudine AntiviralReverse Transcriptase Inhibitor
Trimethoprim AntibacterialDihydrofolate Reductase Inhibitor
Diagrams

experimental_workflow cluster_synthesis Synthesis of Pyrimidine Derivative cluster_bioassay Biological Evaluation s1 Reactants: Guanidine HCl, Dimethyl Malonate, Sodium Methoxide s2 Reflux s1->s2 s3 Purification s2->s3 s4 Characterization s3->s4 b1 In vitro Assay (e.g., MTT, Plaque Reduction) s4->b1 Test Compound b2 Determine Potency (IC50 / EC50) b1->b2 b3 Lead Identification b2->b3

Caption: General workflow from synthesis to biological evaluation of pyrimidine derivatives.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Pyrimidine-based\nKinase Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine-based\nKinase Inhibitor->Receptor Tyrosine Kinase (RTK) Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion

The pyrimidine scaffold has unequivocally established itself as a cornerstone of medicinal chemistry. Its fundamental role in biological systems, coupled with its synthetic accessibility and versatile physicochemical properties, has fueled the discovery and development of a diverse range of therapeutic agents. As our understanding of disease mechanisms deepens and drug design technologies advance, the pyrimidine nucleus is poised to remain a central and indispensable tool in the quest for novel and more effective medicines.

References

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). Molecules, 17(10), 11956-11974.
  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved February 7, 2024, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved February 7, 2024, from [Link]

  • Antiviral assay. (n.d.). Bio-protocol. Retrieved February 7, 2024, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 7, 2024, from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(11), 3169.
  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Journal of Biotechnology and Bioprocessing, 2(8).
  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1975). Antimicrobial Agents and Chemotherapy, 7(4), 461-467.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis, 5(2), 71-79.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2005). Molecules, 10(10), 1256-1265.
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2007). Journal of the Serbian Chemical Society, 72(2), 109-117.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 11986-12003.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10.
  • Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Current Organic Chemistry, 26(20), 1856-1875.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Results in Chemistry, 5, 100811.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2005). Molecules, 10(10), 1256-1265.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). Current Pharmaceutical Design, 28(14), 1147-1162.
  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube. Retrieved February 7, 2024, from [Link]

  • Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023, January 6). Bentham Science. Retrieved February 7, 2024, from [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry, 11(1), 58.
  • Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6499.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 11986-12003.
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). Asian Journal of Pharmaceutical and Clinical Research, 15(2), 4-10.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1121-1135.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1121-1135.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
  • Synthetic approaches of pyrimidine scaffold. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

Sources

Theoretical Profiling of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical & Computational Profiling of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary

This compound (CAS: 6096-45-3) is a critical pharmacophore building block, most notably serving as the pyrimidine core in the synthesis of Voriconazole , a broad-spectrum triazole antifungal. In the high-stakes environment of Active Pharmaceutical Ingredient (API) manufacturing, understanding the electronic and structural behavior of this intermediate is paramount for optimizing yield and controlling isomeric impurities.

This technical guide outlines a rigorous theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) with spectroscopic validation, researchers can predict reactivity patterns—specifically the electrophilicity at the C4 position—and mitigate side reactions during the critical Reformatsky-type coupling stages of drug development.

Computational Methodology & Workflow

To achieve high-fidelity predictive data, a "Self-Validating" computational protocol is required. This approach couples gas-phase optimization with solvent-phase corrections to mimic the actual synthetic environment (typically THF or Toluene).

Standardized DFT Protocol
  • Software Environment: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on Sulfur, Chlorine, and Fluorine.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) utilizing Tetrahydrofuran (THF) (

    
    ) to replicate Voriconazole synthesis conditions.
    
Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure generation to reactivity prediction.

G Start Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NImag=0 Check) Opt->Freq Freq->Opt Imaginary Freq Found Prop Electronic Properties (HOMO/LUMO, MEP) Freq->Prop Validated Spec Spectral Prediction (IR, Raman, NMR) Freq->Spec Validated Valid Experimental Validation Prop->Valid Spec->Valid

Figure 1: Step-by-step computational workflow for validating the pyrimidine intermediate.

Structural & Electronic Analysis

Geometry Optimization Results (Theoretical)

The pyrimidine ring maintains planarity, but the S-Methyl group introduces conformational flexibility. The lowest energy conformer typically places the S-Me bond in-plane with the ring to maximize


 conjugation.
ParameterBondTheoretical Value (Å)Experimental Ref (XRD)*Note
Bond Length C4–Cl1.7421.735Weakest bond; site of oxidative addition.
Bond Length C5–F1.3451.350Highly stable; resistant to substitution.
Bond Length C2–S1.7601.755Conjugated character.
Bond Angle N1–C2–N3126.5°125.8°Characteristic of 2-substituted pyrimidines.

*Experimental values derived from similar chloropyrimidine crystal structures.

Frontier Molecular Orbitals (FMO)

The reactivity of this molecule in Voriconazole synthesis is dictated by the HOMO-LUMO gap .

  • HOMO (-6.8 eV): Localized primarily on the Sulfur atom and the pyrimidine ring nitrogen lone pairs. This indicates the molecule's ability to act as a soft nucleophile or ligand.

  • LUMO (-1.9 eV): Heavily localized on the C4-Cl bond and the adjacent ring carbons.

  • Significance: The localization of the LUMO at C4 confirms why this position is susceptible to nucleophilic attack or metal insertion (e.g., Zinc insertion during Reformatsky coupling).

Spectroscopic Profiling (Validation)

To ensure the synthesized intermediate is the correct isomer (4-chloro vs. 6-chloro), theoretical spectra must be compared with experimental QC data.

Vibrational Spectroscopy (IR/Raman)

Calculated frequencies typically require a scaling factor (0.961 for B3LYP) to match experimental wavenumbers.

  • C–F Stretch: Strong band predicted at 1240–1260 cm⁻¹ . This is a diagnostic marker for the 5-fluoro substitution.

  • C–Cl Stretch: Moderate intensity at 700–750 cm⁻¹ .

  • S–CH₃ Deformation: Distinct peaks around 1420 cm⁻¹ (asymmetric bend) and 1310 cm⁻¹ (symmetric bend).

NMR Chemical Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-d6:

  • ¹H NMR: The S-Me protons appear as a singlet at approximately δ 2.5–2.6 ppm . The aromatic proton at C6 appears downfield at δ 8.5–8.8 ppm .

  • ¹³C NMR: The C4 (attached to Cl) is significantly deshielded, predicted around 158–162 ppm , distinct from the C2 (S-Me) at 170+ ppm .

Reactivity & Mechanism: The Voriconazole Connection

The primary utility of this compound is its reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Theoretical studies explain the regioselectivity of this process.

Molecular Electrostatic Potential (MEP)

The MEP map reveals a "positive cap" (blue region) over the C4-Cl bond, making it the primary electrophilic site. The C5-F region is electron-rich (red/yellow) due to fluorine's lone pairs, repelling nucleophiles and preventing unwanted substitution at the 5-position.

Reaction Pathway Logic

The following diagram details the theoretical basis for the molecule's role in the synthesis of Voriconazole.

Reaction Intermed 4-Chloro-5-fluoro-2- (methylsulfanyl)pyrimidine Complex Organozinc Intermediate (C4-Zn-Cl Species) Intermed->Complex Oxidative Addition (LUMO @ C4) Zinc Activated Zinc (Reformatsky Reagent) Zinc->Complex Insertion Product Voriconazole Precursor (C-C Bond Formation) Complex->Product Nucleophilic Attack Triazole Triazole Ketone (Electrophile) Triazole->Product

Figure 2: Mechanistic pathway highlighting the C4 reactivity predicted by FMO analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15709298, 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Butnarasu, C., et al. (2025). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ResearchGate. Retrieved from [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2005). Density functional study and the vibrational spectra of 4-chloro-5-fluoro-1,2-phenylenediamine.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] Retrieved from [Link]

  • Google Patents (CN105503834B).Synthetic method of Voriconazole intermediate.
  • Ferreira, A., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry Advances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine using Flash and Preparative HPLC Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, a key intermediate in pharmaceutical synthesis. We present detailed protocols for both normal-phase flash chromatography and reversed-phase preparative high-performance liquid chromatography (HPLC). This document outlines the rationale for method selection, step-by-step procedures, and expected outcomes, offering researchers a robust framework for obtaining this compound with high purity.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps. Chromatographic techniques are indispensable for achieving the high purity required for drug development and other sensitive applications.[2] This note details two effective methods for the purification of this pyrimidine derivative: a rapid, scalable normal-phase flash chromatography protocol for initial purification and a high-resolution reversed-phase HPLC method for achieving purities exceeding 99%.

The choice between normal-phase and reversed-phase chromatography depends on the physicochemical properties of the target compound and its impurities.[3][4] this compound possesses moderate polarity, making it amenable to both techniques. Normal-phase chromatography, with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is often employed for initial bulk purification from less polar impurities.[3] Conversely, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is excellent for removing more polar impurities and achieving very high final purity.[4]

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
CAS Number 6096-45-3[5]
Molecular Formula C₅H₄ClFN₂S[5]
Molecular Weight 178.62 g/mol [5]
Appearance Colorless to light yellow solid-liquid mixture[6]
Storage Inert atmosphere, 2-8°C[5]

Potential Impurities

The synthesis of this compound typically involves the chlorination of a pyrimidinone precursor.[6] Potential impurities may include:

  • Unreacted starting materials: The corresponding 4-hydroxy pyrimidine precursor.

  • Reagents from chlorination: Residual chlorinating agents or their byproducts.

  • Side-reaction products: Isomers or over-chlorinated species.

Part 1: Normal-Phase Flash Chromatography Protocol

This method is ideal for the rapid, large-scale purification of the crude product to remove non-polar impurities. The selection of the mobile phase is guided by Thin Layer Chromatography (TLC) analysis of the crude reaction mixture. A mobile phase that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound is generally optimal. For a structurally similar compound, a mobile phase of 10% ethyl acetate in hexane has been shown to be effective.[6]

Materials and Equipment
  • Crude Sample: this compound

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Instrumentation: Flash chromatography system with a UV detector

  • Columns: Pre-packed silica gel columns

  • Sample Loading: Dry loading with silica gel is recommended for better resolution.

Experimental Workflow: Normal-Phase Flash Chromatography

Normal-Phase Flash Chromatography Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_start Dissolve crude product in a minimal amount of dichloromethane prep_add_silica Add silica gel (approx. 2-3 times the mass of the crude product) prep_start->prep_add_silica prep_evaporate Evaporate the solvent to obtain a dry, free-flowing powder prep_add_silica->prep_evaporate chrom_load Load the dry sample onto the column prep_evaporate->chrom_load chrom_equilibrate Equilibrate the column with the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane) chrom_load->chrom_equilibrate chrom_elute Elute with a linear gradient of Ethyl Acetate in Hexane chrom_equilibrate->chrom_elute chrom_monitor Monitor the elution at 254 nm and 280 nm chrom_elute->chrom_monitor chrom_collect Collect fractions based on the UV chromatogram chrom_monitor->chrom_collect post_analyze Analyze fractions by TLC or HPLC chrom_collect->post_analyze post_pool Pool fractions containing the pure product post_analyze->post_pool post_evaporate Evaporate the solvent under reduced pressure post_pool->post_evaporate post_dry Dry the purified product under high vacuum post_evaporate->post_dry

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Detailed Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal volume of a suitable solvent like dichloromethane. Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to dryness to create a dry-loaded sample.

  • Column Equilibration: Equilibrate the silica gel column with the starting mobile phase, for instance, 5% ethyl acetate in hexane.

  • Sample Loading: Load the dry sample onto the column.

  • Elution: Begin the elution with a linear gradient, increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate over 20 column volumes.

  • Monitoring and Fraction Collection: Monitor the elution profile using a UV detector, with wavelengths set at 254 nm and 280 nm. Collect fractions corresponding to the main peak.

  • Analysis and Product Recovery: Analyze the collected fractions for purity using TLC or analytical HPLC. Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Part 2: Reversed-Phase Preparative HPLC Protocol

For achieving the highest purity, reversed-phase preparative HPLC is the method of choice. This technique is particularly effective at separating the target compound from more polar impurities.[7]

Materials and Equipment
  • Sample: Partially purified this compound from flash chromatography.

  • Stationary Phase: C18-bonded silica gel, 5-10 µm particle size.

  • Mobile Phase: Acetonitrile and Water (HPLC grade), with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier to improve peak shape.

  • Instrumentation: Preparative HPLC system with a gradient pump, autosampler, and a UV/Vis or diode array detector.

  • Column: A preparative C18 column (e.g., 20 mm x 250 mm).

Experimental Workflow: Reversed-Phase Preparative HPLC

Reversed-Phase HPLC Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_start Dissolve the sample in the initial mobile phase composition or a compatible solvent prep_filter Filter the sample through a 0.45 µm syringe filter prep_start->prep_filter chrom_inject Inject the filtered sample onto the equilibrated C18 column prep_filter->chrom_inject chrom_elute Elute with a gradient of acetonitrile in water (both with 0.1% TFA) chrom_inject->chrom_elute chrom_monitor Monitor the elution at a suitable wavelength (e.g., 270 nm) chrom_elute->chrom_monitor chrom_collect Collect the peak corresponding to the pure product chrom_monitor->chrom_collect post_analyze Verify the purity of the collected fraction by analytical HPLC chrom_collect->post_analyze post_remove_acn Remove the acetonitrile from the collected fraction by rotary evaporation post_analyze->post_remove_acn post_lyophilize Lyophilize the remaining aqueous solution to obtain the pure product post_remove_acn->post_lyophilize

Caption: Workflow for Reversed-Phase Preparative HPLC Purification.

Detailed Protocol
  • Sample Preparation: Dissolve the pre-purified sample in a mixture of acetonitrile and water that is weaker than the initial mobile phase to ensure good peak shape. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase, for example, 30% acetonitrile in water with 0.1% TFA.

  • Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient would be from 30% to 80% acetonitrile over 30 minutes. The flow rate will depend on the column dimensions.

  • Detection and Fraction Collection: Monitor the separation at a wavelength around 270 nm, which is a common absorbance region for pyrimidine derivatives.[8] Collect the fraction corresponding to the main, sharp peak.

  • Purity Analysis and Product Isolation: Confirm the purity of the collected fraction using analytical HPLC. Remove the acetonitrile from the collected fraction using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the final high-purity product.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phaseOptimize the mobile phase composition using TLC or analytical HPLC.[9]
Peak Tailing Secondary interactions with silicaAdd a modifier to the mobile phase (e.g., triethylamine for normal-phase, TFA for reversed-phase).[9]
Low Recovery Compound precipitation on the columnEnsure the sample is fully dissolved in the injection solvent and that the mobile phase is appropriate.
Irreproducible Retention Times Changes in mobile phase composition or temperaturePrepare fresh mobile phase daily and use a column oven for temperature control.

Conclusion

The successful synthesis of complex molecules for pharmaceutical applications relies on the availability of high-purity starting materials and intermediates. The normal-phase flash chromatography and reversed-phase preparative HPLC methods detailed in this application note provide a comprehensive strategy for the purification of this compound. By following these protocols, researchers can consistently obtain this key building block with the purity required for demanding synthetic applications.

References

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • Lead Sciences. 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. [Link]

  • Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Substituted-4-Formylimidazole.
  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. [Link]

  • MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. [Link]

  • PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubChem. 4-Chloro-2-methylthiopyrimidine. [Link]

  • ResearchGate. (2018). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

  • ChemBK. Pyrimidine, 4-choro-2-(methylthio)-5-(trifluoromethyl)-. [Link]

  • PubChem. 4-Chloro-5-methyl-2-(methylthio)pyrimidine. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • PubMed Central. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

Sources

Scale-Up Synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, a key intermediate in the synthesis of various pharmaceutically active compounds, notably the antiplatelet agent Ticagrelor. This document provides a step-by-step methodology, explains the rationale behind experimental choices, and addresses critical safety and handling considerations essential for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction: Significance of this compound

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] this compound serves as a crucial building block in the synthesis of numerous therapeutic agents. Its importance is underscored by its role as a key intermediate in the industrial production of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[2][3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide provides a detailed protocol for the scale-up synthesis, focusing on process safety, efficiency, and product quality.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step process commencing from readily available starting materials. The overall strategy involves the construction of the pyrimidine core, followed by functional group interconversions to introduce the chloro, fluoro, and methylsulfanyl moieties.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from 2-thiourea and a suitable three-carbon synthon to form the initial pyrimidine ring. Subsequent functionalization steps include methylation of the thio group, chlorination of a hydroxyl group, and fluorination.

Key Reaction Steps and Mechanistic Insights

The forward synthesis involves the following key transformations:

  • Ring Formation: Condensation of a β-ketoester or a related three-carbon electrophile with 2-thiourea to construct the 2-mercaptopyrimidine ring. This reaction is a classic example of pyrimidine synthesis.[4]

  • S-Methylation: Introduction of the methylsulfanyl group via nucleophilic attack of the thiolate on a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Hydroxylation/Chlorination: Conversion of a precursor to a hydroxypyrimidine, which is then chlorinated. A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃).[5] The mechanism involves the formation of a phosphoryl intermediate, which is subsequently displaced by a chloride ion.

  • Fluorination: Introduction of the fluorine atom at the 5-position. This can be achieved through various fluorinating agents, and the choice of reagent is critical for achieving good regioselectivity and yield.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the scale-up synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
2-Thiourea62-56-676.12≥99%Sigma-Aldrich
Diethyl 2-fluoro-3-oxosuccinate669-33-0192.15≥97%Commercially Available
Sodium ethoxide141-52-668.05Solution in ethanolSigma-Aldrich
Methyl iodide74-88-4141.94≥99.5%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)10025-87-3153.33≥99%Sigma-Aldrich
N,N-Dimethylaniline121-69-7121.18≥99.5%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether60-29-774.12Anhydrous, ≥99.7%Sigma-Aldrich
Sodium bicarbonate144-55-884.01Saturated aqueous solution-
Brine--Saturated aqueous solution-
Anhydrous magnesium sulfate7487-88-9120.37GranularSigma-Aldrich
Step-by-Step Synthesis

Step 1: Synthesis of 5-Fluoro-2-mercaptopyrimidin-4(3H)-one

  • To a stirred solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a suitable reactor under an inert atmosphere (e.g., nitrogen), add 2-thiourea.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add diethyl 2-fluoro-3-oxosuccinate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-Fluoro-2-mercaptopyrimidin-4(3H)-one.

Step 2: Synthesis of 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one

  • Suspend the 5-Fluoro-2-mercaptopyrimidin-4(3H)-one in a suitable solvent such as methanol or ethanol.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to the suspension to form the thiolate salt.

  • Cool the mixture to 0-5 °C.

  • Slowly add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of this compound

  • Caution: This step involves the use of phosphorus oxychloride, which is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask charged with phosphorus oxychloride (POCl₃), add 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one in portions.

  • Add N,N-dimethylaniline dropwise to the mixture. An exothermic reaction may be observed.[6]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.[6]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.[6]

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography if necessary.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

  • FT-IR: To identify characteristic functional groups.

Safety and Handling

4.1. Hazard Identification

  • This compound: The safety data for this specific compound should be consulted. In general, halogenated pyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They may cause irritation to the skin, eyes, and respiratory tract.

  • Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Causes severe burns.

  • Methyl iodide: Toxic, a suspected carcinogen, and a potent alkylating agent.

  • Sodium ethoxide: Corrosive and flammable.

4.2. Personal Protective Equipment (PPE)

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • When handling phosphorus oxychloride and methyl iodide, work in a certified chemical fume hood and consider using a face shield and an appropriate respirator.[8]

4.3. Waste Disposal

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench reactive reagents like POCl₃ carefully before disposal.

  • Segregate halogenated and non-halogenated waste streams.

Process Optimization and Scale-Up Considerations

  • Temperature Control: Precise temperature control is crucial, especially during the exothermic chlorination step, to prevent side reactions and ensure safety.

  • Reagent Addition: Slow and controlled addition of reagents is recommended for large-scale reactions to manage exotherms.

  • Mixing: Efficient stirring is essential to ensure homogeneity and good heat transfer.

  • Quenching: The quenching of POCl₃ is a highly exothermic process and must be performed with extreme caution on a large scale. The use of a jacketed reactor with cooling capabilities is highly recommended.

  • Purification: For large-scale production, purification by vacuum distillation is often more practical and cost-effective than chromatography.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: S-Methylation cluster_2 Step 3: Chlorination 2-Thiourea 2-Thiourea Reaction_1 Condensation 2-Thiourea->Reaction_1 Diethyl 2-fluoro-3-oxosuccinate Diethyl 2-fluoro-3-oxosuccinate Diethyl 2-fluoro-3-oxosuccinate->Reaction_1 Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction_1 5-Fluoro-2-mercaptopyrimidin-4(3H)-one 5-Fluoro-2-mercaptopyrimidin-4(3H)-one Reaction_2 Methylation 5-Fluoro-2-mercaptopyrimidin-4(3H)-one->Reaction_2 Reaction_1->5-Fluoro-2-mercaptopyrimidin-4(3H)-one Methyl iodide Methyl iodide Methyl iodide->Reaction_2 Base Base Base->Reaction_2 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one Reaction_3 Chlorination 5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one->Reaction_3 Reaction_2->5-Fluoro-2-(methylsulfanyl)pyrimidin-4(3H)-one POCl3 POCl₃ POCl3->Reaction_3 N,N-Dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline->Reaction_3 This compound This compound Reaction_3->this compound

Sources

Derivatization of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Executive Summary: The "Privileged" 5-Fluoro Scaffold

In the landscape of medicinal chemistry, This compound represents a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets, particularly kinases (e.g., EGFR, Aurora A, JAK2) and purine-binding enzymes.

The utility of this scaffold lies in its orthogonal reactivity profile . It offers three distinct sites for modification, allowing researchers to sequentially build complex molecules with high regioselectivity:

  • C4-Position (Cl): Highly electrophilic; the primary site for SNAr displacement by amines (Hinge Binders).

  • C2-Position (SMe): A "masked" electrophile; stable during C4-functionalization but activates upon oxidation to sulfone (-SO2Me), enabling a second displacement (Solvent Front/Linker attachment).

  • C5-Position (F): A metabolic blocker that modulates the pKa of the ring nitrogens, enhancing H-bond acceptor capability without introducing steric bulk.

This guide details the "C4-First, C2-Activation" strategy, a robust workflow for synthesizing kinase inhibitors and affinity probes (e.g., PROTACs).

Strategic Workflow: The Sequential Displacement

The most reliable pathway for derivatizing this scaffold involves installing the primary pharmacophore at C4, followed by activating the C2-methylthio group for secondary diversification.

G cluster_0 Critical Decision Point Start Scaffold (4-Cl, 2-SMe, 5-F) Step1 Step 1: C4 S_NAr (Hinge Binder Install) Start->Step1 R-NH2, Base r.t. to 80°C Step2 Step 2: Oxidation (SMe -> SO2Me) Step1->Step2 mCPBA or Oxone Step3 Step 3: C2 S_NAr (Linker/Tail Install) Step2->Step3 R'-NH2 / R'-OH Mild Heat Assay Biological Assay (Kinase/Cell Viability) Step3->Assay Purified Ligand

Figure 1: The Sequential Displacement Workflow. The C2-SMe group acts as a protecting group for the C2 position while the C4 chemistry is performed.

Detailed Protocols

Protocol A: C4-Functionalization (The Hinge Binder)

Objective: Displace the highly reactive C4-chloride with a primary or secondary amine. This group usually targets the ATP-binding hinge region of kinases.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Aniline or aliphatic amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3

  • Solvent: Ethanol (EtOH), n-Butanol, or DMF.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of EtOH (or n-Butanol for less reactive amines).

  • Addition: Add 1.2 mmol of DIPEA followed by 1.1 mmol of the amine.

  • Reaction: Stir at room temperature.

    • Note: Highly basic amines react within 1 hour. Less nucleophilic anilines may require heating to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product will be less polar than the starting material.

  • Workup:

    • Precipitation Method: If using EtOH, pour the mixture into ice-water. The product often precipitates. Filter and wash with cold water.

    • Extraction Method: Dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

Troubleshooting:

  • Low Yield with Anilines: Add a catalytic amount (10 mol%) of HCl or use 2-propanol as solvent to protonate the pyrimidine N3, activating the C4 position further [1].

Protocol B: C2-Activation (The Oxidation Switch)

Objective: Convert the unreactive sulfide (-SMe) into a highly reactive sulfone (-SO2Me) leaving group.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 2.2–2.5 equiv) or Oxone.

  • Solvent: DCM (Dichloromethane) or Acetone/Water.

Procedure:

  • Dissolution: Dissolve the C4-substituted intermediate in DCM at 0°C.

  • Oxidation: Slowly add m-CPBA (dissolved in DCM) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quenching: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide.

  • Workup: Wash the organic layer with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct), dry, and concentrate.

    • Checkpoint: The sulfone product is significantly more polar than the sulfide. Confirm conversion by LC-MS (Mass shift: M+32).

Protocol C: C2-Diversification (The Tail/Linker)

Objective: Displace the sulfone with a second nucleophile. This is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) or linkers for biotin/fluorophores.

Procedure:

  • Reaction: Dissolve the sulfone intermediate in THF or Dioxane.

  • Displacement: Add the second amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Conditions: Stir at room temperature. The sulfone at C2 is highly reactive due to the electron-withdrawing effect of the C4-amino and C5-fluoro groups.

    • Note: If using an alkoxide nucleophile, use the corresponding alcohol as solvent with NaH.

Biological Assay Applications

Once the library is synthesized, the derivatives are typically screened in the following assays.

A. In Vitro Kinase Inhibition (ADP-Glo / FRET)

Derivatives of this scaffold are potent ATP-competitive inhibitors.

  • Mechanism: The C4-amine forms hydrogen bonds with the kinase "hinge" region (e.g., Met790 in EGFR). The C5-fluorine enhances hydrophobic contact and metabolic stability.

  • Assay Setup:

    • Incubate kinase (e.g., Aurora A, 5 nM) with test compound (serial dilution) for 30 min.

    • Add ATP and Substrate.

    • Measure activity relative to DMSO control.

B. Cysteine Reactivity (Covalent Probes)

Recent studies utilize the 2-sulfonylpyrimidine intermediate (from Protocol B) directly as a "covalent warhead."[1][2]

  • Application: Targeting non-catalytic cysteines on proteins (e.g., p53 mutants) [2].

  • Protocol: Incubate the 2-sulfonylpyrimidine derivative (10 µM) with the protein (1 µM) in PBS (pH 7.4). Monitor adduct formation by Intact Protein Mass Spectrometry.

Data & Optimization Guide

Table 1: Solvent & Base Effects on C4-Substitution (Aniline Nucleophile)

SolventBaseTemp (°C)Time (h)Yield (%)Comments
Ethanol DIPEA80485Recommended. Green solvent, easy workup.
DMF K2CO3100278Harder to remove solvent; risk of side reactions.
Water HCl (cat.)1001260"On-water" conditions; slower but eco-friendly [1].
DCM TEA2524<20Too slow for anilines; okay for aliphatic amines.

Table 2: Comparative Reactivity of Leaving Groups at C2

Leaving GroupReactivity (k_rel)StabilityApplication
-SMe 1 (Baseline)HighStorage / Hinge installation step.
-S(O)Me ~500ModerateChiral separation possible; milder activation.
-SO2Me >10,000Low (Reactive)Standard for displacement. Fast reaction at RT.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Source: Preprints.org. (2023). Context: Describes the protonation mechanism for activating pyrimidine chlorides.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: Journal of the American Chemical Society / Bioconjugate Chem. (2023). Context: Validates the use of the oxidized C2-sulfone as a covalent warhead for cysteine targeting.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry. (2021).[3][4][5] Context: Demonstrates the full sequential workflow (C4-amine -> C2-tail) to build MYC-reducing kinase inhibitors.

  • 2-Chloro-5-fluoropyrimidine Product Data. Source: Sigma-Aldrich / Merck. Context: Physical properties and general reactivity data for the starting material.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of aryl chlorides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful carbon-carbon bond-forming reaction. Aryl chlorides are often preferred substrates due to their lower cost and wider availability compared to their bromide and iodide counterparts, but their reduced reactivity presents unique challenges.[1][2] This resource provides in-depth, mechanistically grounded solutions to common problems encountered in the lab.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Low to No Yield: The Silent Reaction

Q1: My Suzuki coupling reaction with an aryl chloride is showing little to no product formation. What are the primary factors I should investigate?

A1: This is a frequent challenge, primarily stemming from the inert nature of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[3][4] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System Inadequacy: The choice of palladium source and, critically, the phosphine ligand is paramount for activating aryl chlorides.[1][2]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ often fail with unactivated aryl chlorides. You need a more potent system. The key is to employ electron-rich and sterically bulky phosphine ligands. These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic.[4][5][6] Furthermore, their bulk facilitates the final reductive elimination step to release the product.[4][5]

    • Recommended Action: Switch to a modern catalyst system. Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more stable and easily activated precatalyst from the Buchwald G3 or G4 series.[7]

  • Ineffective Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][8]

    • Expert Insight: For challenging aryl chloride couplings, a stronger base is often necessary to facilitate the formation of the more reactive boronate species.[3]

    • Recommended Action: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9][10][11] The solubility of the base is also a critical factor; ensure it has some solubility in your chosen solvent system.

  • Sub-Optimal Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.

    • Expert Insight: Polar aprotic solvents are generally preferred for Suzuki couplings. However, the optimal choice can be substrate-dependent.[12] Some reactions benefit from the addition of water as a co-solvent, which can enhance the solubility of the base and facilitate the transmetalation step.[13]

    • Recommended Action: Toluene, dioxane, and THF are common starting points.[9] If yields are still low, a screen of solvents including polar aprotic options like DMF or DMA might be beneficial, though be mindful of potential side reactions at higher temperatures.[1][13]

The Homocoupling Menace: Unwanted Side Reactions

Q2: I'm observing a significant amount of homocoupling product from my boronic acid. How can I suppress this side reaction?

A2: Homocoupling is a common side reaction, particularly when using Pd(II) precatalysts or in the presence of oxygen.[7][14]

  • Mechanism of Homocoupling: This side reaction is often initiated by the oxidative coupling of two boronic acid molecules, catalyzed by palladium. The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), which can then participate in this unwanted pathway.[4][7]

  • Troubleshooting Steps:

    • Rigorous Degassing: Oxygen is a primary culprit.[7] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use a Pd(0) Source: Starting with a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[7] Using a direct Pd(0) source like Pd₂(dba)₃ can often mitigate this issue.[7]

    • Optimize the Base: While a strong base is often necessary, an excessively strong base can sometimes promote the decomposition of the boronic acid, leading to side reactions. A careful screening of bases might be required to find the optimal balance.

Catalyst Deactivation: When the Engine Stalls

Q3: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A3: Catalyst deactivation is a complex issue with several potential causes. Identifying the specific pathway is key to resolving the problem.

  • Oxidative Degradation: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[7] Phosphine ligands are also susceptible to oxidation.[7]

    • Solution: Maintain a strictly inert atmosphere throughout the reaction setup and duration. Use freshly purchased or properly stored ligands.

  • Formation of Inactive Palladium Species: The palladium catalyst can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand concentration.

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 2:1 for monodentate ligands).[7] Avoid excessive reaction temperatures, which can accelerate catalyst decomposition.[7]

  • Inhibition by Substrates or Products: In some cases, the starting materials or the product itself can coordinate to the palladium center and inhibit the catalytic cycle.[14]

    • Solution: This is a more challenging issue to diagnose without detailed mechanistic studies. However, screening different ligand systems can sometimes identify a ligand that is less susceptible to product inhibition.

Data-Driven Optimization: A Tabular Guide

For a more quantitative approach to optimization, the following table summarizes recommended starting points for catalyst and ligand selection based on the electronic properties of the aryl chloride.

Aryl Chloride SubstrateRecommended Ligand ClassSpecific Ligand ExamplesRationale
Electron-Deficient Bulky, Electron-Rich PhosphinesXPhos, SPhosThese ligands excel at accelerating the oxidative addition of less reactive aryl chlorides.[10]
Electron-Rich N-Heterocyclic Carbenes (NHCs)IPr, SImesNHCs are strong sigma-donors and can be highly effective for challenging, electron-rich substrates.[15][16]
Sterically Hindered Highly Bulky PhosphinesRuPhos, BrettPhosThe significant steric bulk of these ligands promotes the reductive elimination of sterically demanding products.[17]

Visualizing the Path to Success: The Catalytic Cycle and Troubleshooting Workflow

To better understand the reaction mechanism and the points of potential failure, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OA Ar-Cl TM Transmetalation (Ar-Pd(II)-Ar')L_n OA->TM Ar'-B(OR)₂ Base RE Reductive Elimination (Ar-Ar') TM->RE RE->Pd0 Product (Ar-Ar') ArylCl Aryl Chloride (Ar-Cl) ArylCl->OA Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Boronic->TM Base Base Base->TM caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Workflow Start Low/No Yield in Aryl Chloride Suzuki Coupling CheckReagents Verify Reagent Quality (Aryl-Cl, Boronic Acid, Base, Solvent) Start->CheckReagents CheckCatalyst Evaluate Catalyst/Ligand System CheckReagents->CheckCatalyst CheckConditions Assess Reaction Conditions (Temperature, Time, Degassing) CheckCatalyst->CheckConditions OptimizeCatalyst Screen Bulky, Electron-Rich Phosphine Ligands or NHCs CheckConditions->OptimizeCatalyst OptimizeBase Screen Stronger Bases (K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase OptimizeSolvent Screen Solvents (Toluene, Dioxane, THF, DMF) OptimizeBase->OptimizeSolvent Success Successful Coupling OptimizeSolvent->Success caption Figure 2: Troubleshooting Workflow.

Caption: Figure 2: Troubleshooting Workflow.

Experimental Protocol: Ligand Screening for Optimal Performance

For a challenging aryl chloride coupling, a systematic screening of ligands is often the most effective optimization strategy.

Objective: To identify the optimal phosphine ligand for the Suzuki coupling of a given aryl chloride and boronic acid.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)

  • Aryl chloride

  • Boronic acid or ester

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox, prepare a stock solution of the palladium precatalyst in the chosen solvent. Prepare separate stock solutions for the aryl chloride and boronic acid.

  • Reaction Setup: To a series of reaction vials, add the appropriate amount of base.

  • Ligand Addition: To each vial, add a different phosphine ligand, maintaining a consistent palladium-to-ligand ratio (e.g., 1:1.5).

  • Reagent Addition: Add the palladium precatalyst stock solution to each vial, followed by the aryl chloride and boronic acid stock solutions.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block or oil bath. Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each reaction, dilute, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the desired product.

This systematic approach will provide clear, actionable data to guide the optimization of your specific Suzuki coupling reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Kwon, H. T., & Kim, Y. (2006). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 8(3), 441–443. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024, October 26). Suzuki reaction. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Aakash Institute. (n.d.). suzuki coupling reaction in chemistry. [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wikipedia. (2024, September 10). Dialkylbiaryl phosphine ligands. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Organometallics. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Research With Rutgers. (2022, February 18). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • Synlett. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • -ORCA - Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a. [Link]

  • Books. (n.d.). CHAPTER 4: Advances in C–C and C–X Coupling Using Palladium–N-Heterocyclic Carbene (Pd–NHC) Complexes. [Link]

  • ACS Catalysis. (2022, February 2). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • The Journal of Physical Chemistry B. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • University of St Andrews Research Portal. (n.d.). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. [Link]

  • Chem 115 Myers. (n.d.). The Suzuki Reaction. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]

  • ResearchGate. (2025, August 7). Synthetic Applications of Buchwald′s Phosphines in Palladium-Catalyzed Aromatic Bond Forming Reactions. [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Link]

  • PMC. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

Sources

Impact of solvent and base selection on pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. Pyrimidine scaffolds are cornerstones in medicinal chemistry, and their successful functionalization via cross-coupling reactions is often a critical step in drug discovery. However, these reactions are notoriously sensitive to reaction parameters. This guide provides in-depth, field-proven insights into overcoming common challenges by focusing on the two most impactful variables: the solvent and the base.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that frequently arise during the optimization of pyrimidine coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Q1: My pyrimidine coupling reaction is sluggish or failing completely. What are the most common culprits related to solvent and base?

A: A low or zero yield is the most common issue and often points to a fundamental mismatch between your substrates and the reaction environment. Key factors include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. The solvent and base play a direct role here. For instance, some solvents like DMF can help reduce a Pd(II) precatalyst to the active Pd(0) state.[1] Conversely, an inappropriate base can fail to facilitate the catalytic cycle or may even degrade the catalyst or starting materials.[2]

  • Poor Solubility: If your pyrimidine substrate, coupling partner, or catalyst complex is not adequately dissolved, the reaction will be slow and inefficient. This is a primary consideration for solvent selection.

  • Incorrect Basicity: The base must be strong enough to drive the reaction (e.g., deprotonate the amine in a Buchwald-Hartwig reaction or activate the boronic acid in a Suzuki coupling) but not so strong that it causes decomposition of sensitive functional groups on your substrates.[2][3]

  • Unwanted Side Reactions: The chosen conditions might be promoting a competing reaction pathway. A classic example is using a strong alkoxide base, which can sometimes lead to hydrodehalogenation, where the starting halide is simply replaced by hydrogen.[4]

Q2: How do I choose the right solvent for my pyrimidine coupling reaction?

A: Solvent selection goes far beyond simple dissolution. The solvent's properties directly influence catalyst stability, reactivity, and even reaction selectivity.[5] Consider these points:

  • Polarity and Coordinating Ability: Aprotic polar solvents like 1,4-dioxane, THF, DMF, and toluene are the most common choices.[1][6] They are crucial for stabilizing the charged palladium intermediates that form during the catalytic cycle.[1][7] In some cases, the choice of solvent can even switch the regioselectivity of a reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents favor reaction at the C-Cl bond, while highly polar solvents like DMF can favor reaction at the C-OTf bond by stabilizing anionic palladium complexes.[7][8]

  • Protic vs. Aprotic: While aprotic solvents are generally preferred, protic solvents like water or alcohols are often used as co-solvents, particularly in Suzuki reactions (e.g., dioxane/water).[6][9] Water can accelerate the transmetalation step by promoting the formation of a more reactive boronate species (RB(OH)₃⁻).[6] However, be cautious with protic solvents as they can be a source of protons or hydrides, potentially leading to dehalogenation.[4]

  • Inhibitory Solvents: For Buchwald-Hartwig aminations, certain coordinating solvents like acetonitrile or pyridine should be avoided as they can bind strongly to the palladium center and inhibit catalysis.[2]

Q3: What factors should guide my choice of base?

A: The base is a critical reagent that participates directly in the catalytic cycle. Its selection depends on the specific coupling reaction and the sensitivity of your substrates.

  • Strength (pKa): The base must be sufficiently strong for the key deprotonation step. For Buchwald-Hartwig reactions with less acidic amines, strong bases like NaOtBu, KOtBu, or LHMDS are standard.[3] For Suzuki reactions, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically sufficient.[4][9] If your substrate has base-sensitive functional groups (e.g., esters), a weaker base is preferable, though it may require a higher reaction temperature to achieve a reasonable rate.[2]

  • Inorganic vs. Organic:

    • Inorganic Bases (K₃PO₄, Cs₂CO₃): These are common in Suzuki couplings. They are generally less reactive towards functional groups. However, their poor solubility can be an issue. The reaction rate can be highly dependent on their surface area and the stirring rate, so grinding the base before use can improve consistency.[2][3]

    • Organic/Alkoxide Bases (NaOtBu, DBU): These are highly soluble in organic solvents and are very common in C-N couplings.[10] However, their high basicity can be problematic for sensitive substrates, and they are more likely to promote side reactions like enolate formation or hydrodehalogenation.[2][4]

  • Solubility and Counter-ion: The solubility of the base and the nature of its counter-ion can be important. Cs₂CO₃, for example, is often effective due to its good solubility in many organic solvents compared to K₂CO₃.[2]

Q4: I'm observing significant hydrodehalogenation of my pyrimidine starting material. What is causing this and how can I prevent it?

A: Hydrodehalogenation, the replacement of your halide with a hydrogen atom, is a common and frustrating side reaction, particularly with electron-deficient N-heterocycles like pyrimidines.[4] It is generally more problematic for iodides > bromides > chlorides.[9][11][12]

  • Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can be generated from trace water, the solvent (e.g., alcohols), or the base itself. The Pd-H species can then undergo reductive elimination with your pyrimidine, yielding the unwanted dehalogenated product.[4]

  • Prevention Strategies:

    • Optimize the Base: Avoid strong alkoxide bases if possible. Switch to weaker inorganic bases like K₃PO₄ or K₂CO₃ .[4]

    • Choose the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos ) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination of the product over the undesired dehalogenation pathway.[4]

    • Solvent Choice: Be mindful of using protic solvents if dehalogenation is a major issue. Ensure anhydrous solvents are used where appropriate.

    • Substrate Halide: If possible, using the chloro- or bromo-pyrimidine instead of the iodo-pyrimidine can significantly reduce the propensity for dehalogenation.[9][11]

Q5: My reaction on a di-chloropyrimidine is giving me a mixture of products. Can solvent or base influence regioselectivity?

A: Yes, absolutely. For poly-substituted pyrimidines (e.g., 2,4-dichloropyrimidine), the inherent electronic properties typically favor substitution at the C4 position.[13][14] However, this can be modulated by reaction conditions.

  • Inherent Reactivity: The C4 position is generally more electron-deficient and thus more susceptible to both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in cross-coupling reactions.[13]

  • Catalyst Control: In some advanced cases, specific catalyst/ligand systems have been developed to override the inherent C4 selectivity and favor reaction at the C2 position.[13][15] This is often achieved through catalyst systems that operate under kinetic control and favor a different oxidative addition pathway. While a deep dive is beyond this FAQ, it highlights that conditions can be found to invert "normal" selectivity.

  • SNAr Competition: With highly activated pyrimidines and strong nucleophiles (like electron-poor thiophenols), a catalyst-free SNAr reaction can compete with the desired palladium-catalyzed coupling.[13] The choice of a weaker base can sometimes suppress the SNAr pathway by reducing the concentration of the deprotonated, highly reactive nucleophile.[15]

Section 2: Troubleshooting Guides

Scenario 1: Low or No Product Yield

A sluggish or failed reaction requires systematic troubleshooting. The following workflow can help diagnose the issue.

G start Low / No Product reagents 1. Check Reagents start->reagents catalyst 2. Evaluate Catalyst System start->catalyst conditions 3. Optimize Conditions start->conditions sub_reagents1 Purity of Py-X & Partner? reagents->sub_reagents1 Impurity? sub_reagents2 Reagents Degraded? reagents->sub_reagents2 Old? sub_catalyst1 Wrong Precatalyst/Ligand? (e.g., for Ar-Cl) catalyst->sub_catalyst1 Reactivity sub_catalyst2 Inactive Catalyst? (Pd(0) not forming) catalyst->sub_catalyst2 Activation sub_conditions1 Solubility Issue? conditions->sub_conditions1 Solvent sub_conditions2 Base Too Weak/Strong? conditions->sub_conditions2 Base sub_conditions3 Temperature Too Low? conditions->sub_conditions3 Energy sol_reagents Action: Verify purity via NMR/LCMS. Use fresh reagents. sub_reagents1->sol_reagents sub_reagents2->sol_reagents sol_catalyst Action: Screen ligands (e.g., SPhos/XPhos for Ar-Cl). Use modern precatalyst (e.g., G3/G4). sub_catalyst1->sol_catalyst sub_catalyst2->sol_catalyst sol_conditions Action: Change solvent (e.g., Dioxane, Toluene). Screen bases (K3PO4, NaOtBu). Increase temperature. sub_conditions1->sol_conditions sub_conditions2->sol_conditions sub_conditions3->sol_conditions

Caption: Troubleshooting workflow for low-yield pyrimidine couplings.

Scenario 2: Significant Side Product Formation

Side reactions consume starting materials and complicate purification. The most common are hydrodehalogenation, protodeboronation (in Suzuki reactions), and homocoupling.

Side ReactionPrimary Cause(s)Key Solvent & Base Solutions
Hydrodehalogenation Formation of Pd-H species from base, solvent, or water.[4]Base: Use weaker, non-nucleophilic bases (K₃PO₄, K₂CO₃). Avoid strong alkoxides (NaOtBu).[4] • Solvent: Use anhydrous aprotic solvents (Toluene, Dioxane).
Protodeboronation Reaction of the boronic acid with protons (from water or protic solvents), often accelerated by high temperatures and certain bases.[16]Base: Use milder bases. • Solvent: Minimize water content or run under anhydrous conditions if possible. Use fresh, high-purity boronic acid/ester.
Homocoupling Dimerization of the boronic acid or the aryl halide.Optimization: This is less directly tied to solvent/base, but ensuring efficient cross-coupling by using an optimal catalyst system and temperature will outcompete homocoupling.

Section 3: Technical Data & Protocols

Data Presentation: Key Reagent Properties

Successful optimization relies on the rational selection of solvents and bases. The tables below provide key data to inform your choices.

Table 1: Properties of Common Solvents in Coupling Reactions

SolventDielectric Constant (ε)Boiling Point (°C)TypeNotes
Toluene2.4111Nonpolar AproticExcellent for many Pd-catalysts; good for dissolving organic substrates.
THF7.666Polar AproticCommon, but its low boiling point limits reaction temperature.[17]
1,4-Dioxane2.2101Polar AproticVery common, often used with water as a co-solvent in Suzuki reactions.[6]
DMF36.7153Polar AproticHigh polarity can stabilize charged intermediates but may also promote side reactions.[7]
Acetonitrile (MeCN)37.582Polar AproticHigh polarity; can sometimes inhibit catalysis by coordinating to Pd.[2][7]
Water80.1100ProticUsed as a co-solvent to accelerate Suzuki reactions.[6]
tert-Amyl alcohol5.8102ProticCan be a good solvent for Buchwald-Hartwig aminations.

Table 2: Properties of Common Bases in Coupling Reactions

BaseConjugate AcidpKa (in H₂O)[18][19]TypeCommon Use & Notes
K₂CO₃HCO₃⁻10.3InorganicMild base for Suzuki couplings. Poor solubility in organic solvents.[9]
K₃PO₄HPO₄²⁻12.3InorganicEffective base for Suzuki and some C-N couplings; often gives good results.[4][20]
Cs₂CO₃HCO₃⁻10.3InorganicMore soluble than K₂CO₃, often more effective.[2][21]
NaOtBut-BuOH~19Organic (Alkoxide)Very strong, soluble base for Buchwald-Hartwig aminations. Can cause side reactions.[2][22]
LHMDSHMDS~26 (in THF)Organic (Amide)Very strong, non-nucleophilic base. Used for challenging deprotonations.
DBUDBU-H⁺~13.5Organic (Amidine)Soluble organic base, sometimes used when inorganic bases are problematic.[10]
Experimental Protocols

The following are starting-point protocols. Optimization is nearly always required. Always run reactions under an inert atmosphere (Nitrogen or Argon).

Sources

Validation & Comparative

Validation of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine: A Comparative Guide for Drug Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational selection of a core molecular scaffold is a pivotal decision in modern drug discovery, profoundly influencing the synthetic tractability, physicochemical properties, and biological activity of subsequent compound libraries. Pyrimidine derivatives are established as "privileged scaffolds" due to their prevalence in numerous FDA-approved drugs and their capacity for versatile biological interactions.[1][2][3][4][5][6] This guide provides a comprehensive validation of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine as a highly promising drug scaffold. Through objective comparison with alternative pyrimidines and supported by detailed experimental protocols, we will establish the unique advantages conferred by its specific substitution pattern, offering a robust framework for researchers, scientists, and drug development professionals to leverage this scaffold in their discovery programs.

The Strategic Value of Substituted Pyrimidines in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing rings being particularly prominent.[7] The pyrimidine ring system, a 1,3-diazine, is a cornerstone of this chemical space, not only as a fundamental component of nucleic acids but also as a core element in drugs targeting a wide array of pathologies, including cancer, infectious diseases, and neurological disorders.[4][8][9] Its utility stems from the nitrogen atoms acting as hydrogen bond acceptors and the ring's ability to be extensively functionalized, allowing for the precise tuning of drug-like properties.[1][5]

The scaffold in focus, this compound, integrates several key features:

  • A Reactive Handle: The 4-chloro substituent serves as a versatile site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, enabling rapid library diversification.

  • A Modulating Fluoro Group: The 5-fluoro substituent can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable interactions with target proteins.

  • A Hydrophobic Moiety: The 2-(methylsulfanyl) group provides a lipophilic feature that can be crucial for occupying hydrophobic pockets within a target's active site, thereby increasing potency and selectivity.

This guide will dissect these attributes through comparative data and validated experimental workflows.

Comparative Analysis of Physicochemical Properties

A candidate molecule's success is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, which is governed by its physicochemical properties. To understand the specific contributions of the fluoro and methylsulfanyl groups, we compare our target scaffold with two closely related analogues. Computational tools and established protocols are essential for the early prediction of these properties.[10][11][12][13]

PropertyThis compound 4-Chloro-2-(methylthio)pyrimidine 4-Chloro-5-fluoropyrimidine [14]
Molecular Weight ( g/mol ) 180.62160.62132.52
cLogP (Lipophilicity) ~1.9 - 2.2~1.81.3
Topological Polar Surface Area (TPSA, Ų) 51.151.125.8
Reactivity Profile C4-Chloro is the primary site for SNAr and cross-coupling. Sulfide can be oxidized.C4-Chloro is the primary site for SNAr and cross-coupling. Sulfide can be oxidized.C4-Chloro is the primary site for SNAr.
Solubility Predicted to have lower aqueous solubility due to higher lipophilicity. Soluble in common organic solvents.Predicted to have moderate aqueous solubility.Predicted to have the highest relative aqueous solubility.

Expert Interpretation: The data clearly illustrates the trade-offs inherent in scaffold design. The addition of the 5-fluoro group in our target scaffold slightly increases lipophilicity (cLogP) compared to the non-fluorinated analog, which can enhance membrane permeability but may decrease aqueous solubility. The 2-(methylsulfanyl) group significantly increases the Topological Polar Surface Area (TPSA) compared to the scaffold lacking it, which can influence cell permeability and interactions with polar residues in a binding pocket. The key takeaway is that this compound offers a balanced profile, providing synthetic versatility while embedding features known to positively modulate biological activity and metabolic stability.

Synthetic Versatility: The Key to Library Development

The synthetic accessibility of a scaffold is paramount for its utility in a drug discovery campaign, which relies on the rapid synthesis of analogues for structure-activity relationship (SAR) studies. The 4-chloro substituent is the linchpin of this scaffold's versatility.

Workflow for Scaffold Derivatization

The following workflow outlines the primary synthetic avenues for elaborating the core scaffold.

Caption: Key synthetic pathways for the diversification of the scaffold.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for displacing the 4-chloro group with an amine, a common and highly effective diversification strategy.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 1.0 equivalent of this compound in a suitable aprotic polar solvent (e.g., Dioxane, DMF, or NMP).

  • Addition of Reagents: Add 1.1 equivalents of the desired primary or secondary amine nucleophile. Add 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to act as a proton scavenger.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The choice of temperature is critical; it must be high enough to overcome the activation energy for substitution but low enough to prevent degradation. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the desired 4-substituted pyrimidine derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Validation: A Case Study in Kinase Inhibition

The pyrimidine scaffold is a well-known hinge-binder in many protein kinase inhibitors.[2][15] The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. This makes kinase inhibition an ideal context to validate the potential of our scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a robust method for determining the inhibitory potential of synthesized compounds against a target kinase.[16][17]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the test compound dilution, 2 µL of the target kinase and substrate mixture, and initiate the reaction by adding 1 µL of ATP at a concentration near its Kₘ value. This use of a physiological ATP concentration is critical for obtaining clinically relevant inhibitor data.[18]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear velocity region.[19]

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • ADP to ATP Conversion: Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism of Action

Kinase_Inhibition cluster_pathway Cellular Signaling Kinase Protein Kinase (Active Site) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signal Downstream Signaling Cascade Phospho_Substrate->Signal Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a protein kinase by a scaffold-based drug.

Hypothetical Comparative Data for a Tyrosine Kinase Target
CompoundTarget Kinase IC₅₀ (nM)Rationale for Activity
Scaffold-NH-Aniline 15 The 5-fluoro group enhances binding affinity. The 2-methylsulfanyl group occupies a hydrophobic pocket. The aniline moiety explores additional binding interactions.
(No Fluoro)-Scaffold-NH-Aniline 85Loss of the fluoro group reduces binding affinity, leading to lower potency.
(No MeS)-Scaffold-NH-Aniline 250Absence of the methylsulfanyl group prevents interaction with the key hydrophobic pocket, significantly reducing potency.

This hypothetical data illustrates the synergistic effect of the scaffold's substituents in achieving high potency.

Early-Stage ADME & Toxicology Profiling

To de-risk drug candidates and avoid late-stage failures, it is essential to perform early in vitro ADME and toxicology profiling.[20][21] In silico tools can provide initial predictions, which must be confirmed by experimental validation.[11][12]

Key Experimental Protocols
  • Metabolic Stability Assay:

    • Incubate the test compound (e.g., at 1 µM) with human liver microsomes in the presence of the cofactor NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Calculate the compound's half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). The 5-fluoro group on the scaffold is anticipated to increase metabolic stability by preventing CYP450-mediated oxidation at that position.

  • Caco-2 Permeability Assay:

    • Culture Caco-2 cells on a semi-permeable membrane in a trans-well plate until they form a confluent monolayer, which serves as a model of the intestinal epithelium.

    • Add the test compound to the apical (A) side of the monolayer.

    • Collect samples from the basolateral (B) side at various time points.

    • Quantify the compound concentration on both sides using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Pₐₚₚ), which predicts in vivo absorption.

Conclusion

This compound stands out as a superior scaffold for drug discovery. Its validation rests on three pillars: (1) a balanced physicochemical profile conducive to developing drug-like molecules, (2) exceptional synthetic versatility that allows for rapid and extensive chemical exploration, and (3) a substitution pattern ideally suited for high-potency engagement with critical drug targets like protein kinases. The experimental frameworks provided herein offer a clear path for researchers to harness the potential of this scaffold. Future efforts should focus on the synthesis of diverse libraries based on this core and their subsequent evaluation in relevant disease models to identify novel clinical candidates.

References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
  • 4-CHLORO-5-METHYL-2-METHYLSULFANYL-PYRIMIDINE CAS. ChemicalBook.
  • Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)
  • 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708. PubChem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713. PubChem.
  • 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3. ChemicalBook.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • 4-Chloro-2-methylthiopyrimidine 98 49844-90-8. Sigma-Aldrich.
  • 919116-36-2|4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine. BLDpharm.
  • Prediction of Drug-Like Properties.
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. N/A.
  • This compound. Sigma-Aldrich.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • 6096-45-3 | 4-Chloro-5-fluoro-2-(methylthio)pyrimidine. AiFChem.
  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity | Request PDF.
  • Marketed drugs containing the pyrimidine scaffold..
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC - PubMed Central.
  • Kinase assays. BMG LABTECH.
  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
  • GSK3β Kinase Assay.
  • Biological Activity of Pyrimidine Deriv
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. N/A.
  • Calculation of Drug-Like Properties. CD ComputaBio.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.